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molecular formula C5H3NO4S B180939 5-Nitrothiophene-2-carboxylic acid CAS No. 6317-37-9

5-Nitrothiophene-2-carboxylic acid

Cat. No. B180939
M. Wt: 173.15 g/mol
InChI Key: UNEPVPOHGXLUIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05527791

Procedure details

2-Thiophenecarboxylic acid (6.4 g, 50 mM) was suspended in acetic anhydride (15 ml) and fuming nitric acid (16 ml) in glacial acetic acid (25 ml) added slowly over 1 hour with stirring, while keeping the temperature of the reaction mixture below 30° C. The reaction mixture was stirred at ambient temperature for 2 hours. The product was purified by subjecting to chromatography (470 ml) on HP20SS resin using methanol/(water +1% acetic acid): as eluant. The pure title compound was obtained together with a mixture of 4- and 5-nitrothiophene-2-carboxylic acid.
Quantity
6.4 g
Type
reactant
Reaction Step One
Quantity
16 mL
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:6]([OH:8])=[O:7].[N+:9]([O-])([OH:11])=[O:10]>C(OC(=O)C)(=O)C.C(O)(=O)C>[N+:9]([C:5]1[S:1][C:2]([C:6]([OH:8])=[O:7])=[CH:3][CH:4]=1)([O-:11])=[O:10]

Inputs

Step One
Name
Quantity
6.4 g
Type
reactant
Smiles
S1C(=CC=C1)C(=O)O
Step Two
Name
Quantity
16 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)(=O)O
Step Three
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)(=O)OC(C)=O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the temperature of the reaction mixture below 30° C
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at ambient temperature for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The product was purified

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(S1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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